

# An In-Depth Technical Review of 2-(Aminomethyl)-N,N-dimethylaniline

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## Compound of Interest

**Compound Name:** 2-(aminomethyl)-N,N-dimethylaniline

**Cat. No.:** B1271461

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This technical guide provides a comprehensive overview of **2-(aminomethyl)-N,N-dimethylaniline**, a substituted aniline derivative of interest in chemical synthesis and potential pharmacological applications. This document details its chemical properties, outlines plausible synthetic routes based on established organic chemistry principles, and discusses the general biological relevance of related compounds, while highlighting the current gap in specific research on this particular molecule.

## Core Chemical and Physical Properties

**2-(Aminomethyl)-N,N-dimethylaniline**, with the canonical SMILES representation CN(C)c1ccccc1CN, possesses the molecular formula C<sub>9</sub>H<sub>14</sub>N<sub>2</sub> and a molecular weight of 150.22 g/mol. While detailed experimental data remains limited in publicly accessible literature, its fundamental properties can be summarized as follows.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>14</sub> N <sub>2</sub>	-
Molecular Weight	150.22 g/mol	-
CAS Number	57678-45-2	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	2-(Aminomethyl)-N,N-dimethylaniline	-
Synonyms	N'-(2-(dimethylamino)benzyl)amine	-

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-(aminomethyl)-N,N-dimethylaniline** is not readily available in peer-reviewed literature. However, based on standard organic synthesis methodologies for analogous compounds, two primary synthetic pathways can be proposed: the reduction of a nitro precursor and the alkylation of an amine precursor.

### Synthetic Pathway 1: Reduction of N,N-Dimethyl-2-nitrobenzylamine

This common and effective method for preparing primary anilines involves the reduction of a corresponding nitroaromatic compound. The synthesis would proceed in two main steps: the formation of the N,N-dimethyl-2-nitrobenzylamine intermediate, followed by its reduction to the target compound.

#### Step 1: Synthesis of N,N-Dimethyl-2-nitrobenzylamine

A plausible method for this step is the reaction of 2-nitrobenzyl halide (e.g., bromide or chloride) with dimethylamine.

- Reaction: 2-nitrobenzyl bromide + (CH<sub>3</sub>)<sub>2</sub>NH → N,N-Dimethyl-2-nitrobenzylamine + HBr
- Experimental Protocol (Hypothetical):

- In a round-bottom flask, dissolve 2-nitrobenzyl bromide (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
- Cool the solution to 0°C in an ice bath.
- Add a solution of dimethylamine (2.2 equivalents, typically as a solution in THF or ethanol) dropwise to the cooled solution with constant stirring.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N,N-dimethyl-2-nitrobenzylamine.
- Purify the product via column chromatography on silica gel.

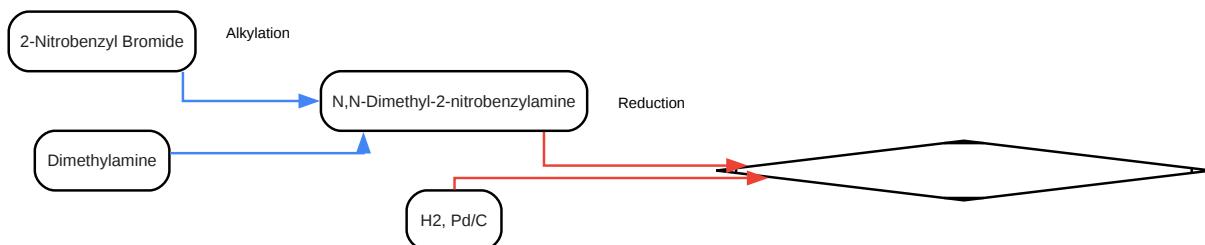
#### Step 2: Reduction of N,N-Dimethyl-2-nitrobenzylamine

The nitro group can be reduced to a primary amine using various established methods, including catalytic hydrogenation or metal-acid reductions.[\[3\]](#)[\[4\]](#)

- Reaction: N,N-Dimethyl-2-nitrobenzylamine + Reducing Agent → **2-(Aminomethyl)-N,N-dimethylaniline**
- Experimental Protocol (Catalytic Hydrogenation - Hypothetical):
  - Dissolve N,N-dimethyl-2-nitrobenzylamine (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
  - Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
  - Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

- Stir the reaction vigorously until the consumption of hydrogen ceases.
- Monitor the reaction by TLC until the starting material is fully consumed.
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the desired **2-(aminomethyl)-N,N-dimethylaniline**.
- Further purification can be achieved by distillation under reduced pressure or column chromatography if necessary.

DOT Script for Synthetic Pathway 1



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A diagram illustrating the proposed two-step synthesis of **2-(aminomethyl)-N,N-dimethylaniline** via a nitro-intermediate.

## Synthetic Pathway 2: Alkylation of 2-Aminobenzylamine

This pathway involves the direct methylation of the primary aliphatic amine of 2-aminobenzylamine. However, controlling the selectivity of N-alkylation can be challenging, as over-alkylation to form quaternary ammonium salts is a common side reaction.<sup>[5][6]</sup> A regioselective approach would be necessary to favor methylation of the more nucleophilic benzylamine over the less nucleophilic aniline amine.

- Reaction: 2-Aminobenzylamine + Methylating Agent → **2-(Aminomethyl)-N,N-dimethylaniline**
- Experimental Protocol (Hypothetical Reductive Amination):
  - Dissolve 2-aminobenzylamine (1 equivalent) in a suitable solvent like methanol.
  - Add an excess of formaldehyde (as an aqueous solution, formalin) to the mixture.
  - Add a reducing agent such as sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) or sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) portion-wise at 0°C.
  - Allow the reaction to warm to room temperature and stir for 24-48 hours.
  - Monitor the reaction by TLC.
  - Quench the reaction by carefully adding an aqueous acid solution.
  - Make the solution basic with an aqueous solution of sodium hydroxide.
  - Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
  - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
  - Purify the product by column chromatography.

#### DOT Script for Synthetic Pathway 2

*A diagram showing a potential one-step synthesis of **2-(aminomethyl)-N,N-dimethylaniline** via reductive amination.*

## Biological Activities and Signaling Pathways

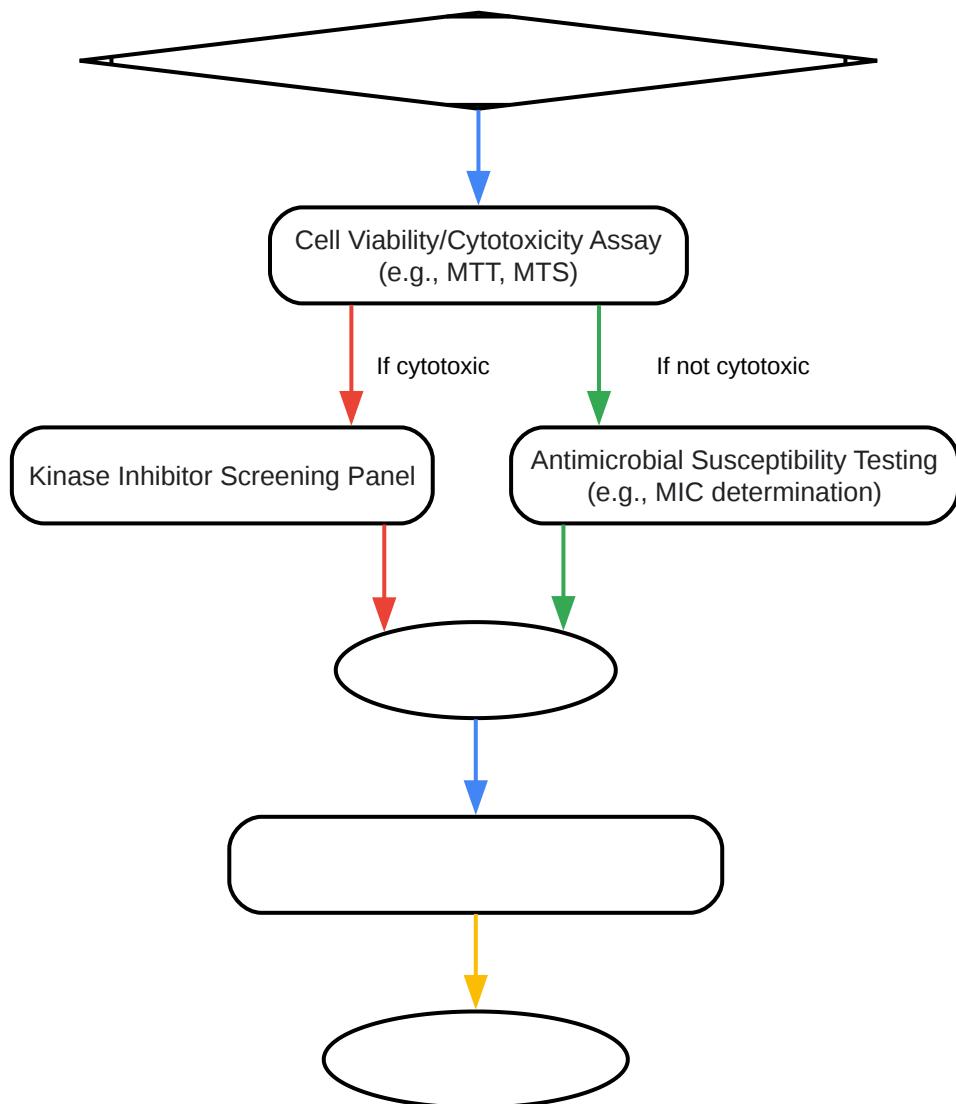
There is currently a significant lack of published data on the specific biological activities of **2-(aminomethyl)-N,N-dimethylaniline**. However, the broader class of substituted anilines and benzylamines are known to exhibit a wide range of pharmacological properties.

Aniline derivatives are key structural motifs in many approved drugs and are explored in various therapeutic areas. For instance, certain 2-substituted aniline pyrimidine derivatives have been investigated as potent dual inhibitors of Mer and c-Met kinases, which are implicated in cancer progression.<sup>[7]</sup> This suggests that the structural backbone of **2-(aminomethyl)-N,N-dimethylaniline** could potentially be a scaffold for the development of kinase inhibitors.

Furthermore, the general class of aromatic amines has been studied for a variety of biological effects, including antimicrobial and anticancer activities. The substitution pattern on the aniline ring plays a crucial role in determining the specific biological activity and mechanism of action.

Given the absence of specific data, a hypothetical workflow for the initial biological screening of **2-(aminomethyl)-N,N-dimethylaniline** is presented below.

DOT Script for a Hypothetical Biological Screening Workflow



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A flowchart depicting a hypothetical workflow for the initial biological evaluation of **2-(aminomethyl)-N,N-dimethylaniline**.

## Conclusion and Future Directions

**2-(Aminomethyl)-N,N-dimethylaniline** is a chemical entity with potential for further exploration in medicinal chemistry and materials science. While detailed experimental data is scarce, its synthesis is achievable through established organic chemistry reactions. The lack of biological data presents an opportunity for researchers to investigate its potential pharmacological activities, particularly in the areas of kinase inhibition and antimicrobial effects, where related aniline derivatives have shown promise. Future research should focus on the definitive

synthesis and characterization of this compound, followed by systematic biological screening to elucidate its potential therapeutic value.

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